Cas no 924247-22-3 (2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide)
![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/924247-22-3x500.png)
2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS033516088
- 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide
- EN300-18415818
- 924247-22-3
- Z166475822
-
- インチ: 1S/C21H24N4O2S/c1-13(2)21(3,12-22)25-18(26)11-28-19-10-16(20(27)23-14-8-9-14)15-6-4-5-7-17(15)24-19/h4-7,10,13-14H,8-9,11H2,1-3H3,(H,23,27)(H,25,26)
- InChIKey: AKGFYIDHAWTSPA-UHFFFAOYSA-N
- SMILES: S(CC(NC(C#N)(C)C(C)C)=O)C1=CC(=C2C=CC=CC2=N1)C(NC1CC1)=O
計算された属性
- 精确分子量: 396.16199719g/mol
- 同位素质量: 396.16199719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 642
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
- XLogP3: 3.6
2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18415818-0.05g |
924247-22-3 | 90% | 0.05g |
$212.0 | 2023-09-19 |
2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamideに関する追加情報
Recent Advances in the Study of 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide (CAS: 924247-22-3)
The compound 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide (CAS: 924247-22-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This quinoline derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound in drug development.
Recent research has focused on the compound's interaction with specific biological targets, particularly in the context of kinase inhibition. Preliminary data suggest that 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide exhibits selective inhibitory activity against certain protein kinases, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The compound's unique structural features, including the quinoline core and the cyclopropyl carboxamide moiety, are believed to contribute to its binding affinity and selectivity.
In a recent study published in the Journal of Medicinal Chemistry, researchers employed a combination of X-ray crystallography and molecular docking simulations to investigate the binding mode of 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide with its target kinase. The results revealed a distinct binding pocket interaction, highlighting the importance of the sulfanyl linker and the carbamoyl group in stabilizing the inhibitor-kinase complex. These findings provide valuable insights for the rational design of more potent and selective kinase inhibitors.
Another study, conducted by a team at a leading pharmaceutical research institute, explored the compound's pharmacokinetic properties. The researchers reported that 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide demonstrates favorable metabolic stability and oral bioavailability in preclinical models. These properties, coupled with its promising in vitro activity, position the compound as a viable candidate for further development.
Despite these encouraging results, challenges remain in optimizing the compound's efficacy and safety profile. Ongoing research is focused on structural modifications to enhance its therapeutic index and reduce potential off-target effects. Additionally, efforts are underway to evaluate the compound's efficacy in animal models of disease, which will be critical for advancing it to clinical trials.
In summary, 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide (CAS: 924247-22-3) represents a promising scaffold for the development of novel kinase inhibitors. Recent studies have shed light on its mechanism of action and pharmacological properties, paving the way for future investigations. As research progresses, this compound may emerge as a valuable tool for understanding kinase biology and a potential therapeutic agent for treating kinase-driven diseases.
924247-22-3 (2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-N-cyclopropylquinoline-4-carboxamide) Related Products
- 789490-65-9((R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride)
- 2229475-78-7(2-2-(difluoromethoxy)-3-methylphenyloxirane)
- 2228337-20-8(4,4-difluoro-1-(3-fluoro-4-methylphenyl)cyclohexane-1-carboxylic acid)
- 2383647-27-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid)
- 2228683-20-1(3-(2,4-dimethylphenyl)methyl-3-methoxyazetidine)
- 1805184-21-7(3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde)
- 1261983-53-2([1,1'-Biphenyl]-2-carboxylic acid, 2'-(phenylmethoxy)-)
- 1261669-55-9(Methyl 2-fluoro-6-(2,4,5-trichlorophenyl)isonicotinate)
- 868215-46-7(N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide)
- 1368290-38-3((7-Chloroimidazo1,2-apyridin-2-yl)methanol)




